molecular formula C23H19FN4O4 B2735257 N-[(4-fluorophenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1112419-40-5

N-[(4-fluorophenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2735257
CAS No.: 1112419-40-5
M. Wt: 434.427
InChI Key: JRGZVXCADIRXKP-UHFFFAOYSA-N
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Description

The compound N-[(4-fluorophenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide features a multi-heterocyclic architecture:

  • Core structure: A 1,2-dihydropyridin-2-one (pyridone) ring linked to a 1,2,4-oxadiazole moiety.
  • Substituents:
    • A 4-fluorobenzyl group attached to the acetamide nitrogen.
    • A 4-methoxyphenyl group at position 3 of the oxadiazole ring.
  • Functional groups: The acetamide bridge connects the pyridone and fluorophenylmethyl groups.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O4/c1-31-19-9-4-16(5-10-19)22-26-23(32-27-22)17-6-11-21(30)28(13-17)14-20(29)25-12-15-2-7-18(24)8-3-15/h2-11,13H,12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGZVXCADIRXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of key intermediates through reactions such as Suzuki–Miyaura coupling . This reaction is known for its mild and functional group-tolerant conditions, making it ideal for forming carbon-carbon bonds .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that compounds containing oxadiazole and dihydropyridine moieties exhibit significant anticancer properties. For instance, derivatives similar to N-[(4-fluorophenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide have shown promising results in inhibiting the growth of various cancer cell lines.

Case Studies

  • Oxadiazole Derivatives : A study demonstrated that oxadiazole derivatives displayed high percent growth inhibition (PGI) against cancer cell lines such as SNB-19 and OVCAR-8 with PGIs of 86.61% and 85.26%, respectively. This suggests that the structural features of oxadiazoles contribute to their anticancer efficacy .
  • Dihydropyridine Compounds : Another research highlighted the anticancer potential of dihydropyridine-based compounds which showed significant activity against multiple cancer types. The incorporation of fluorophenyl and methoxyphenyl groups further enhances their biological activity .

Anti-inflammatory Applications

The compound's potential as an anti-inflammatory agent is also noteworthy. In silico studies have suggested that compounds with similar structures can act as inhibitors of lipoxygenase enzymes, which play a crucial role in inflammatory processes.

Research Findings

A molecular docking study indicated that certain derivatives could effectively bind to the active site of lipoxygenase, suggesting a pathway for the development of new anti-inflammatory drugs . This opens avenues for further exploration of this compound in treating inflammatory diseases.

Antimicrobial Applications

The antimicrobial activity of compounds containing oxadiazole rings has been extensively documented. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Experimental Evidence

Research has confirmed the antibacterial properties of oxadiazole derivatives against various bacterial strains. For example, studies demonstrated that these compounds exhibit significant inhibitory effects on bacterial growth, making them candidates for further development as antimicrobial agents .

Summary Table of Applications

Application Activity Type Evidence/Case Studies
AnticancerGrowth inhibitionSignificant PGIs against SNB-19 and OVCAR-8
Anti-inflammatoryLipoxygenase inhibitionIn silico docking studies indicating potential activity
AntimicrobialBacterial inhibitionEffective against Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Variations: The target’s 1,2,4-oxadiazole moiety is distinct from triazole-based analogs (e.g., ). The pyridone ring in the target contrasts with imidazothiazole () or furan () cores in analogs, which may influence solubility and pharmacokinetics.

Substituent Effects: The 4-fluorophenylmethyl group in the target is structurally analogous to fluorophenyl groups in , which are often used to improve bioavailability and membrane permeability.

Lipoxygenase inhibition in oxadiazole-bearing butanamide derivatives () implies that the target’s oxadiazole could confer enzyme-targeting capabilities.

Biological Activity

N-[(4-fluorophenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer and anti-inflammatory effects. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a 1,2,4-oxadiazole moiety known for its diverse biological activities. The presence of the fluorophenyl and methoxyphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1,2,4-oxadiazole derivatives. These compounds have demonstrated significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity : The compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines. Specifically, some derivatives showed IC50 values as low as 0.12 µM to 2.78 µM .
Cell Line IC50 (µM) Reference
MCF-70.65
A5491.50
A3750.75

The anticancer mechanism of this compound is thought to involve:

  • Apoptosis Induction : Studies indicate that treatment with this compound increases p53 expression levels and activates caspase pathways in cancer cells, leading to apoptosis .
  • Inhibition of Angiogenesis : The oxadiazole moiety has been associated with antiangiogenic properties through downregulation of vascular endothelial growth factor (VEGF) and inhibition of hypoxia-inducible factor (HIF)-1α translocation .
  • Microtubule Disruption : Similar to other oxadiazole derivatives, this compound may exert mitostatic effects by disrupting microtubule dynamics .

Study 1: Evaluation of Anticancer Activity

In a comparative study involving several oxadiazole derivatives:

  • Objective : To evaluate the cytotoxic effects on MCF-7 cells.
  • Results : The compound demonstrated a significant reduction in cell viability at concentrations as low as 0.65 µM, comparable to established chemotherapeutics like Tamoxifen .

Study 2: Mechanistic Insights

A detailed mechanistic study revealed that:

  • Methodology : Western blot analysis was employed to assess apoptotic markers.
  • Findings : Increased levels of cleaved caspase-3 were observed post-treatment with the compound, confirming its role in apoptosis induction .

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